5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. This scaffold is notable for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and imaging agents. The carboxylic acid group at C(2) enhances reactivity, enabling further derivatization into amides or esters, which are critical for optimizing pharmacokinetic properties . The methyl group at C(5) contributes to steric and electronic modulation, influencing target binding and metabolic stability. Synthetically, the compound is often prepared via hydrolysis of its ester precursor using lithium hydroxide, achieving yields up to 93% .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-7(9-5)4-6(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KCYLNUODJGEFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile or 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthetic route includes a three-step reaction starting with the precursor compound. The reaction conditions often involve the use of deep eutectic solvents (DES), which provide an environmentally benign and high-yielding method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of DES in the synthesis process suggests that scalable and simple work-up procedures can be employed, making it feasible for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as ethanol and the application of heat .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. For instance, it is involved in the synthesis of anagliptin, a DPP-IV inhibitor used for treating type II diabetes. The compound offers advantages such as high stability and cost-effectiveness during synthesis processes compared to traditional methods that require expensive reagents and harsh conditions .
Case Study: Anagliptin Synthesis
The synthesis of anagliptin using 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid demonstrates its pharmaceutical relevance. The process utilizes mild reaction conditions, yielding high purity products without the need for extensive purification techniques like column chromatography. This efficiency significantly reduces production costs and enhances the feasibility of large-scale manufacturing .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is utilized in formulating effective herbicides and fungicides. Its unique chemical properties contribute to improved crop yields and resistance to pests. The compound's role in enhancing the efficacy of agrochemicals is crucial for sustainable agricultural practices.
Example: Herbicide Formulation
Research indicates that derivatives of 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be integrated into herbicide formulations to target specific weed species while minimizing harm to crops. This targeted approach not only improves crop health but also reduces the environmental impact associated with broad-spectrum herbicides .
Biochemical Research
Enzyme Inhibition Studies
The compound is extensively used in biochemical research for studying enzyme inhibition mechanisms. It provides insights into metabolic pathways and potential therapeutic targets for various diseases.
Case Study: Enzyme Inhibitor Development
A study focused on the inhibition of specific enzymes related to cancer metabolism highlighted the potential of 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives as selective inhibitors. These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against target enzymes involved in tumor growth .
Material Science
Advanced Material Development
In material science, 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is explored for its properties in creating advanced materials such as polymers and coatings. Its stability and chemical characteristics make it suitable for applications requiring specific performance metrics.
Example: Polymer Synthesis
Research has shown that incorporating 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and protective coatings where durability is essential .
Analytical Chemistry
Reference Standard Usage
The compound also serves as a reference standard in analytical chemistry. It aids in the accurate detection and quantification of related compounds across various samples.
Application Example: Method Validation
In method validation studies for chromatographic techniques, 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been employed to establish calibration curves. This application ensures the reliability of analytical methods used in pharmaceutical quality control and environmental monitoring .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Pharmaceutical | Drug synthesis | Key intermediate for anagliptin; cost-effective synthesis methods |
| Agricultural Chemistry | Agrochemical formulations | Enhances efficacy of herbicides/fungicides; improves crop yield |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways; potential therapeutic targets |
| Material Science | Advanced materials development | Enhances thermal stability and mechanical strength in polymers |
| Analytical Chemistry | Reference standard | Used in method validation for accurate detection/quantification |
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid and planar structure allows it to bind effectively to enzymes and receptors, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial and antitumor activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with structurally analogous compounds:
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formula C₈H₇N₃O₂.
Key Observations:
- Electron-Withdrawing Groups (e.g., C₂F₅, CF₃): Fluorinated substituents at position 7 (e.g., C₂F₅ in , CF₃ in ) increase electronegativity, improving binding to hydrophobic enzyme pockets. However, these groups may reduce solubility compared to the methyl-substituted parent compound.
- Aromatic Substituents (e.g., Phenyl): Derivatives with phenyl groups at positions 5 or 7 (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but limit aqueous solubility.
- Carboxylic Acid Reactivity: The C(2)-COOH group in the target compound facilitates amide bond formation (e.g., conversion to 40–57 in ), a strategy less common in non-carboxylic analogs like 7-amino-N-aryl derivatives .
Biological Activity
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (5-MPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-MPCA is . The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The carboxylic acid functional group at position 2 enhances its reactivity and solubility in biological systems, making it a promising candidate for drug development.
Biological Activities
5-MPCA exhibits several biological activities, which can be categorized as follows:
1. Anticancer Activity
Research indicates that derivatives of 5-MPCA can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth. For instance, a study evaluated various 5-methylpyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. Notably, compounds showed IC50 values ranging from 5.17 nM to 26.83 μM against different cancer cell lines (SH-SY5Y, MDA-MB-231, A549, and HepG2) .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10b | MDA-MB-231 | 26.67 | c-Met inhibition |
| 10f | A549 | 20.20 | c-Met inhibition |
| Control | Cabozantinib | - | Reference for comparison |
2. Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with antimicrobial properties against various pathogens. Specifically, derivatives have shown activity against Mycobacterium tuberculosis and other bacterial strains . The structural modifications on the pyrazolo core can significantly influence the antimicrobial efficacy.
3. Antiparasitic Activity
Studies have reported that pyrazolo[1,5-a]pyrimidines demonstrate antiprotozoal effects against parasites such as Plasmodium falciparum, the causative agent of malaria. Compounds were evaluated for their ability to inhibit membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of these pathogens .
The biological activity of 5-MPCA can be attributed to its ability to interact with various enzymes and receptors:
- Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, disrupting signaling pathways involved in cell proliferation and survival.
- Enzymatic Inhibition : It inhibits mPPase in protozoan parasites, affecting their energy metabolism and growth.
Case Studies
Several studies have explored the potential of 5-MPCA derivatives:
- Antitumor Evaluation : A series of novel derivatives were synthesized and tested for their antitumor activity against multiple cancer cell lines. The most potent compounds exhibited selective inhibition comparable to existing cancer therapies .
- Antimicrobial Screening : Derivatives were tested against Mycobacterium tuberculosis and showed promising results with low micromolar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
